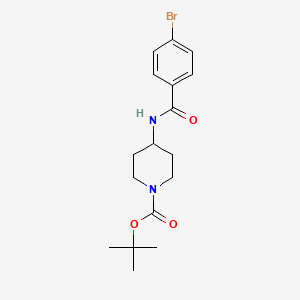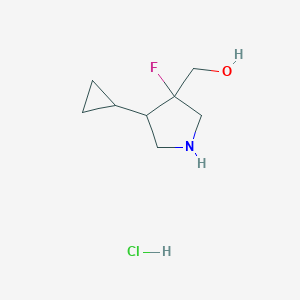
(4-Cyclopropyl-3-fluoropyrrolidin-3-yl)methanol;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(4-Cyclopropyl-3-fluoropyrrolidin-3-yl)methanol;hydrochloride” is a chemical compound with a molecular weight of 195.66 . It is a solid substance at room temperature . The IUPAC name for this compound is (4-cyclopropyl-3-fluoropyrrolidin-3-yl)methanol hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H14FNO.ClH/c9-8(5-11)4-10-3-7(8)6-1-2-6;/h6-7,10-11H,1-5H2;1H . This code provides a specific description of the compound’s molecular structure. It indicates that the compound contains carbon ©, hydrogen (H), fluorine (F), nitrogen (N), oxygen (O), and chloride (Cl) atoms.Physical And Chemical Properties Analysis
“(4-Cyclopropyl-3-fluoropyrrolidin-3-yl)methanol;hydrochloride” is a solid substance at room temperature . The compound should be stored at room temperature .Wissenschaftliche Forschungsanwendungen
Intramolecular Hydrogen Bonding
Studies on cyclopropylmethanol derivatives, such as (1-fluorocyclopropyl)methanol, have explored intramolecular hydrogen bonding and its impact on molecular stability and conformation. These findings are critical for understanding the chemical behavior and designing molecules with desired properties for various applications, including drug design and synthesis (Møllendal, Leonov, & Meijere, 2004).
Antitubercular Activities
Cyclopropyl methanol derivatives have been synthesized and evaluated for their antitubercular activities, highlighting the potential of these compounds in developing new treatments for tuberculosis. Specific derivatives have shown promising minimum inhibitory concentrations (MIC) against Mycobacterium tuberculosis, demonstrating the therapeutic potential of cyclopropyl methanol compounds in infectious disease research (Bisht et al., 2010).
Photochemistry and Reactivity
The photochemistry of certain cyclopropyl methanol derivatives has been investigated, revealing insights into their reactivity and potential applications in synthetic organic chemistry. These studies shed light on the mechanisms of reductive dehalogenation and the formation of arylated products, which are valuable in the synthesis of complex organic molecules (Protti, Fagnoni, Mella, & Albini, 2004).
Mechanism of Inhibition of Methanol Dehydrogenase
Research into the inhibition of methanol dehydrogenase by cyclopropyl-derived inhibitors provides insights into enzyme inhibition mechanisms. Such studies are important for understanding enzyme function and for the design of inhibitors that could be used as therapeutic agents or in biotechnological applications (Frank et al., 1989).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with this compound are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Eigenschaften
IUPAC Name |
(4-cyclopropyl-3-fluoropyrrolidin-3-yl)methanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14FNO.ClH/c9-8(5-11)4-10-3-7(8)6-1-2-6;/h6-7,10-11H,1-5H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAAXTSZZDLTEST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2CNCC2(CO)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Cyclopropyl-3-fluoropyrrolidin-3-yl)methanol;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B2669476.png)
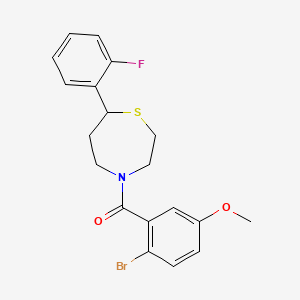
![N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2669479.png)


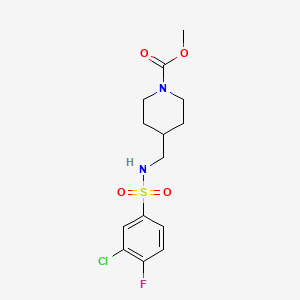
![N-(3-chlorophenyl)-2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2669489.png)


![3-Azabicyclo[4.1.0]heptane-7-carboxylic acid hydrochloride](/img/structure/B2669494.png)
![Tert-butyl 4-{[ethyl(methyl)carbamoyl]amino}piperidine-1-carboxylate](/img/structure/B2669495.png)
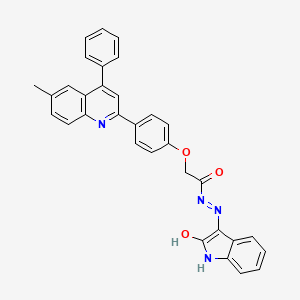
![3-[[1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2669498.png)
